11-cis-Retinoic Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

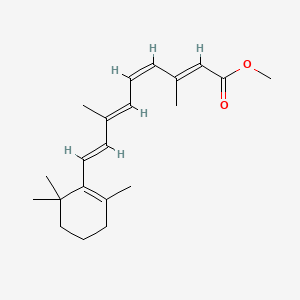

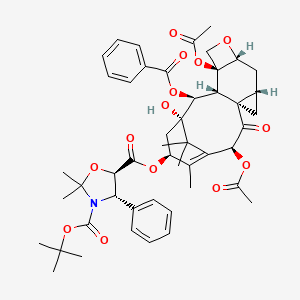

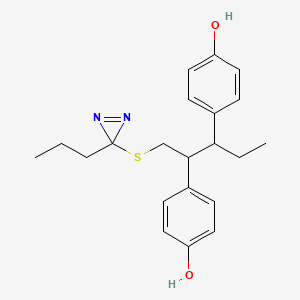

“11-cis-Retinoic Acid Methyl Ester” is a derivative of vitamin A . It is a vital metabolite that plays a prominent role in embryological advancement and cellular differentiation . The molecular formula of “11-cis-Retinoic Acid Methyl Ester” is C21H30O2 .

Synthesis Analysis

The synthesis of “11-cis-Retinoic Acid Methyl Ester” involves the enzyme multifunctional acyltransferase (MFAT), which has been identified as the 11-cis-specific retinyl-ester synthase in retinal Müller cells . MFAT exhibits much higher catalytic efficiency as a synthase of 11-cis-retinyl esters versus other retinyl-ester isomers .Molecular Structure Analysis

The molecular structure of “11-cis-Retinoic Acid Methyl Ester” can be represented by the IUPAC Standard InChI: InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15+ .Chemical Reactions Analysis

The regeneration of 11-cis-retinal, the universal chromophore of the vertebrate retina, is a complex process involving photoreceptors and adjacent retinal pigment epithelial cells (RPE). 11-cis-Retinal is coupled to opsins in both rod and cone photoreceptor cells and is photo-isomerized to all-trans-retinal by light .Physical And Chemical Properties Analysis

The molecular weight of “11-cis-Retinoic Acid Methyl Ester” is 314.4617 . Unfortunately, the search results do not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación

Role in Visual Cycle

11-cis-Retinoic Acid Methyl Ester plays a crucial role in the visual cycle. Retinol dehydrogenases (RDHs) in the retinal pigmented epithelial (RPE) cells, photoreceptor cells, and Müller cells in the retina function as 11-cis-RDHs, which oxidize 11-cis-retinol to 11-cis-retinal in vivo .

Synthesis of Retinyl Esters

This compound is involved in the synthesis of 11-cis-retinyl esters (11-cis-REs) with minimal formation of other retinyl-ester isomers. This enzymatic activity implies the existence of an 11-cis-specific retinyl-ester synthase in Müller cells .

Role in Cone Vision

Biochemical studies suggest that 11-cis-retinyl esters, derivatives of vitamin A, are critical for cone visual pigment regeneration. However, the role of 11-REs for cone vision is not well defined and lacks description in live animals with cone-rich retinas .

Role in Vitamin A Metabolism

In the RPE, all-trans-retinol further binds to cellular retinol binding protein 1 (CRBP1) and is esterified by lecithin retinol acyltransferase (LRAT). This process involves the conversion of all-trans-ROL to 11-cis-retinyl esters .

Safety And Hazards

Direcciones Futuras

Retinoic acids, as anti-cancer drugs, have been used for treating cancer patients over a long period of time. Lately, drug toxicity and chemoresistance are widely acknowledged in cancer treatments. RA treatment alone is not highly effective in various types of cancer, including prostate, breast, and lung cancers . Future directions include the exploration of the ways of targeting the retinoic acid pathway by focusing on the dual role of aldehyde dehydrogenase (ALDH) family enzymes .

Propiedades

IUPAC Name |

methyl (2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7-,13-12+,16-9+,17-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQLAJQLXPNMC-JIWRVPIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\C(=O)OC)\C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858369 |

Source

|

| Record name | (11cis)-O~15~-Methylretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-cis-Retinoic Acid Methyl Ester | |

CAS RN |

25428-67-5 |

Source

|

| Record name | (11cis)-O~15~-Methylretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[[2-[[1-[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid](/img/structure/B587994.png)

![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)

![(4R,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588009.png)

![N-[(2S)-3-Butyn-2-yl]-N-methylacetamide](/img/structure/B588013.png)

![(S)-[(3,4-Difluorophenoxy)methyl]-oxirane](/img/structure/B588015.png)